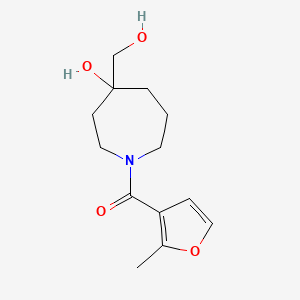![molecular formula C11H11N5O2 B5404092 1-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2,5-pyrrolidinedione](/img/structure/B5404092.png)
1-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2,5-pyrrolidinedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2,5-pyrrolidinedione, also known as DMPD, is a chemical compound that has been used in various scientific research applications. This compound has been synthesized using different methods and has shown potential in various fields of research due to its unique biochemical and physiological effects.
Wirkmechanismus
1-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2,5-pyrrolidinedione works by inhibiting the activity of certain enzymes and receptors in the body. It has been shown to inhibit the activity of acetylcholinesterase, which is an enzyme that breaks down the neurotransmitter acetylcholine. By inhibiting the activity of this enzyme, 1-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2,5-pyrrolidinedione can increase the levels of acetylcholine in the brain, which can improve cognitive function. 1-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2,5-pyrrolidinedione has also been shown to inhibit the activity of certain receptors, such as the adenosine A2A receptor, which is involved in the regulation of dopamine release in the brain.
Biochemical and Physiological Effects:
1-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2,5-pyrrolidinedione has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of acetylcholine in the brain, which can improve cognitive function. 1-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2,5-pyrrolidinedione has also been shown to have anti-inflammatory properties and has been used in research to study its effects on inflammation in the body. Additionally, 1-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2,5-pyrrolidinedione has been shown to have anti-cancer properties and has been used in cancer research to study its effects on tumor growth and metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2,5-pyrrolidinedione in lab experiments is its potential as a candidate for drug development. The compound has been shown to have various biochemical and physiological effects, making it a potential candidate for the development of new drugs. However, one limitation of using 1-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2,5-pyrrolidinedione in lab experiments is its potential toxicity. The compound has been shown to be toxic at high doses, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research involving 1-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2,5-pyrrolidinedione. One potential direction is the development of new drugs based on the compound's biochemical and physiological effects. 1-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2,5-pyrrolidinedione has shown potential in various fields of research, including cancer research and neurological disorders, and further research in these areas could lead to the development of new treatments. Additionally, further research is needed to determine the optimal dosage and potential toxicity of 1-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2,5-pyrrolidinedione, which could help to guide its use in lab experiments and potential clinical applications.
Synthesemethoden
1-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2,5-pyrrolidinedione can be synthesized using various methods, including the reaction of 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid with ethyl acetoacetate in the presence of a base, followed by cyclization with phthalic anhydride in the presence of a catalyst. Another method involves the reaction of 5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxylic acid with 2,5-dioxo-pyrrolidine in the presence of a dehydrating agent.
Wissenschaftliche Forschungsanwendungen
1-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2,5-pyrrolidinedione has been used in various scientific research applications, including drug discovery and development, cancer research, and neurological disorders. The compound has been shown to inhibit the activity of certain enzymes and receptors, which makes it a potential candidate for the development of new drugs. 1-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2,5-pyrrolidinedione has also been shown to have anti-cancer properties and has been used in cancer research to study its effects on tumor growth and metastasis. Additionally, 1-(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-2,5-pyrrolidinedione has been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
1-(5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N5O2/c1-6-5-7(2)16-10(12-6)13-11(14-16)15-8(17)3-4-9(15)18/h5H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASJNYRWJWVJUGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NC(=NN12)N3C(=O)CCC3=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-{5,7-Dimethyl-[1,2,4]triazolo[1,5-A]pyrimidin-2-YL}pyrrolidine-2,5-dione | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(1-{(3S,5S)-5-[(ethylamino)carbonyl]-3-pyrrolidinyl}-1H-1,2,3-triazol-4-yl)methyl]-N,4-dimethyl-1-piperazinecarboxamide dihydrochloride](/img/structure/B5404009.png)
![methyl 4-[3-(5-chloro-2-methoxyphenyl)-1,2,4-oxadiazol-5-yl]benzoate](/img/structure/B5404014.png)
![methyl 3-(4-chlorophenyl)-2-[(2-methoxybenzoyl)amino]acrylate](/img/structure/B5404019.png)

![N-[3-(4,5-dimethyl-1,3-thiazol-2-yl)propyl]-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine-9-carboxamide](/img/structure/B5404037.png)

![2-[3-methyl-4-(4-methylphenyl)-1-piperazinyl]-N-(2-methylphenyl)acetamide](/img/structure/B5404061.png)


![4-benzoyl-5-(2-furyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5404097.png)
![N-[(2-ethyl-5-fluoro-3-methyl-1H-indol-7-yl)methyl]-2-methyltetrahydro-2H-pyran-2-carboxamide](/img/structure/B5404109.png)
![2-chloro-5-(5-{[3-(4-nitrophenyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5404115.png)
![N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}cyclohexanecarboxamide](/img/structure/B5404118.png)
